molecular formula C22H21N3O4S B14218068 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide CAS No. 827576-79-4

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide

Cat. No.: B14218068
CAS No.: 827576-79-4
M. Wt: 423.5 g/mol
InChI Key: OIZPSQBMJUCONV-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoylphenyl group linked to a sulfamoylphenyl moiety, which is further connected to a beta-alaninamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide typically involves multiple steps, starting with the preparation of the benzoylphenyl and sulfamoylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

    Formation of Benzoylphenyl Intermediate: This step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of Sulfamoylphenyl Intermediate:

    Coupling Reaction: The benzoylphenyl and sulfamoylphenyl intermediates are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and potential biological activities compared to its methoxyphenyl analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

827576-79-4

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

3-amino-N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C22H21N3O4S/c23-15-14-21(26)24-17-10-12-18(13-11-17)30(28,29)25-20-9-5-4-8-19(20)22(27)16-6-2-1-3-7-16/h1-13,25H,14-15,23H2,(H,24,26)

InChI Key

OIZPSQBMJUCONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCN

Origin of Product

United States

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